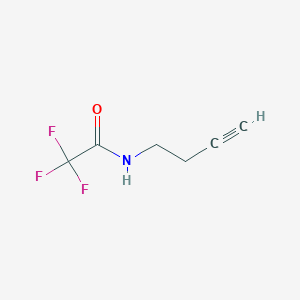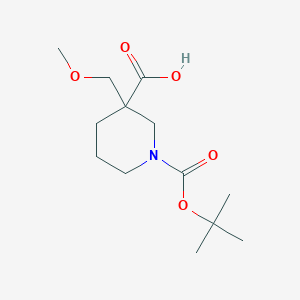
N-(but-3-yn-1-yl)-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(but-3-yn-1-yl)-2,2,2-trifluoroacetamide is a chemical compound that belongs to the family of amides It is characterized by the presence of a trifluoroacetamide group attached to a butynyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(but-3-yn-1-yl)-2,2,2-trifluoroacetamide typically involves the reaction of but-3-yn-1-amine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
But-3-yn-1-amine+Trifluoroacetic anhydride→this compound
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction temperature is typically maintained at around 0-5°C to control the rate of reaction and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-(but-3-yn-1-yl)-2,2,2-trifluoroacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
N-(but-3-yn-1-yl)-2,2,2-trifluoroacetamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(but-3-yn-1-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds with proteins and enzymes, leading to inhibition or modulation of their activity. The butynyl chain may also interact with hydrophobic regions of proteins, further influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-but-3-enyl-2,2,2-trifluoroacetamide
- N-but-3-yn-2-yl-2,2,2-trifluoroacetamide
Uniqueness
N-(but-3-yn-1-yl)-2,2,2-trifluoroacetamide is unique due to the presence of both a trifluoroacetamide group and a butynyl chain. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
N-but-3-ynyl-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO/c1-2-3-4-10-5(11)6(7,8)9/h1H,3-4H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJUGXXRENVCSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2358092.png)
![N-[[4-(Trifluoromethoxy)phenyl]methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2358093.png)
![2-amino-4-(4-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2358096.png)
![3-Hydroxy-1,3-bis(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2358097.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide](/img/structure/B2358100.png)
![4-Chloro-2-(5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2358102.png)

![Tert-butyl 3-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperidine-1-carboxylate](/img/structure/B2358107.png)


![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2358110.png)
![7-(4-methoxyphenyl)-2,5-dimethyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2358113.png)

